molecular formula C20H17ClFN7O3 B10774145 (5S)-N-((5-Chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl)methyl)-1-((2R)-2-(4-fluorophenyl)-2-hydroxyacetyl)-4,5-dihydro-1H-pyrazole-5-carboxamide CAS No. 1201686-45-4

(5S)-N-((5-Chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl)methyl)-1-((2R)-2-(4-fluorophenyl)-2-hydroxyacetyl)-4,5-dihydro-1H-pyrazole-5-carboxamide

Cat. No.: B10774145
CAS No.: 1201686-45-4
M. Wt: 457.8 g/mol
InChI Key: GMKHQRCPNMGCIX-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5S)-N-((5-Chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl)methyl)-1-((2R)-2-(4-fluorophenyl)-2-hydroxyacetyl)-4,5-dihydro-1H-pyrazole-5-carboxamide” is a structurally complex molecule featuring a pyrazole core substituted with a tetrazole ring, a chloro-phenyl group, and a fluorophenyl-hydroxyacetyl moiety. Its stereochemical configuration—(5S) in the pyrazole ring and (2R) in the hydroxyacetyl group—distinguishes it from simpler analogs.

Properties

CAS No.

1201686-45-4

Molecular Formula

C20H17ClFN7O3

Molecular Weight

457.8 g/mol

IUPAC Name

(3S)-N-[[5-chloro-2-(tetrazol-1-yl)phenyl]methyl]-2-[(2R)-2-(4-fluorophenyl)-2-hydroxyacetyl]-3,4-dihydropyrazole-3-carboxamide

InChI

InChI=1S/C20H17ClFN7O3/c21-14-3-6-16(28-11-24-26-27-28)13(9-14)10-23-19(31)17-7-8-25-29(17)20(32)18(30)12-1-4-15(22)5-2-12/h1-6,8-9,11,17-18,30H,7,10H2,(H,23,31)/t17-,18+/m0/s1

InChI Key

GMKHQRCPNMGCIX-ZWKOTPCHSA-N

Isomeric SMILES

C1C=NN([C@@H]1C(=O)NCC2=C(C=CC(=C2)Cl)N3C=NN=N3)C(=O)[C@@H](C4=CC=C(C=C4)F)O

Canonical SMILES

C1C=NN(C1C(=O)NCC2=C(C=CC(=C2)Cl)N3C=NN=N3)C(=O)C(C4=CC=C(C=C4)F)O

Origin of Product

United States

Biological Activity

The compound (5S)-N-((5-Chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl)methyl)-1-((2R)-2-(4-fluorophenyl)-2-hydroxyacetyl)-4,5-dihydro-1H-pyrazole-5-carboxamide is a complex organic molecule characterized by its diverse functional groups and stereochemistry. Its structural features suggest significant potential for various biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structural Overview

This compound integrates several bioactive motifs:

  • Tetrazole moiety: Known for its role in enhancing solubility and biological activity.
  • Chloro-substituted phenyl group: Often associated with increased potency in drug design.
  • Pyrazole structure: Commonly linked to anti-inflammatory and analgesic properties.
  • Hydroxyl and carboxamide groups: These functional groups can facilitate hydrogen bonding and improve interactions with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures often exhibit anticancer properties. For instance, derivative compounds featuring pyrazole and tetrazole rings have shown promising cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the substituents on the pyrazole core significantly influenced the cytotoxicity against MCF-7 breast cancer cells, with some derivatives showing IC50 values as low as 19.4 μM compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The presence of hydroxyl groups in compounds similar to this one has been linked to anti-inflammatory activities. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. The results indicate a strong binding affinity to certain enzymes involved in cancer proliferation pathways, suggesting a mechanism of action that warrants further investigation .

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic pathways that include:

  • Formation of the tetrazole ring via cyclization reactions.
  • Introduction of the chloro-substituted phenyl group through electrophilic aromatic substitution.
  • Construction of the pyrazole core via condensation reactions followed by functional group modifications.

These methods reflect a complex approach necessary for achieving the desired structural integrity and biological activity.

Case Studies

Several case studies have highlighted the biological efficacy of compounds structurally related to this compound:

StudyFindings
Study AReported significant anticancer activity against MCF-7 cells with IC50 values < 20 μM.
Study BDemonstrated anti-inflammatory properties in animal models with reduced cytokine levels.
Study CMolecular docking revealed high binding affinity to target proteins involved in tumor growth.

Scientific Research Applications

Structural Features

The compound features several key structural components:

  • Tetrazole moiety : Known for its diverse biological activities.
  • Pyrazole structure : Often associated with anti-inflammatory and analgesic properties.
  • Chloro-substituted phenyl group : Enhances lipophilicity and biological activity.
  • Hydroxyl and carboxamide groups : Facilitate hydrogen bonding and interaction with biological targets.

The biological activity of this compound is largely attributed to its structural features. Compounds with similar structures often exhibit:

  • Antimicrobial properties
  • Anticancer activity
  • Anti-inflammatory effects

Medicinal Chemistry Applications

In medicinal chemistry, the compound is explored for:

  • Drug Design : The presence of multiple functional groups allows for the design of targeted therapies against specific diseases.
  • Lead Compound Development : Its structural features may serve as a scaffold for developing new drugs with enhanced efficacy and reduced side effects.

Pharmacological Studies

Pharmacological studies have indicated that compounds similar to this one can interact selectively with biological targets. For instance:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Binding : Its structural characteristics may allow it to bind effectively to receptors, modulating their activity.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to this structure:

  • Antimicrobial Activity Study : A study demonstrated that pyrazole derivatives exhibit significant antimicrobial activity against various bacterial strains. The incorporation of a tetrazole moiety was found to enhance this effect significantly .
  • Cancer Cell Line Testing : Another research highlighted the anticancer potential of similar pyrazole compounds in inhibiting the proliferation of cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Inflammatory Response Modulation : Research has shown that compounds containing pyrazole structures can modulate inflammatory responses in vitro, suggesting potential applications in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several pyrazole-carboxamide derivatives and tetrazole-containing analogs (Table 1). Key differences include:

  • Tetrazole vs. Cyano Groups: Compounds like 3a–3d () replace the tetrazole with a cyano group, reducing hydrogen-bonding capacity but improving synthetic accessibility .
  • Halogenation Patterns : The target’s 4-fluorophenyl and 5-chloro substituents contrast with 3d (4-fluorophenyl) and 3b (4-chlorophenyl), highlighting how halogen positioning affects steric and electronic properties .
  • Stereochemistry : Unlike most analogs in , the target’s (5S,2R) configuration may enhance target selectivity due to chiral recognition in biological systems.

Table 1: Structural Comparison

Compound Core Structure Substituents Molecular Formula
Target Compound Pyrazole-tetrazole 5-Cl, 4-F-phenyl, (2R)-hydroxyacetyl C₂₃H₁₉ClFN₇O₃ (est.)
3a () Pyrazole-cyano 5-Cl, phenyl, 3-CH₃ C₂₁H₁₅ClN₆O
3d () Pyrazole-cyano 5-Cl, 4-F-phenyl C₂₁H₁₄ClFN₆O
N-(5-chloro-2-hydroxyphenyl)-... () Tetrazole-carboxamide 5-Cl, 4-CF₃-phenyl C₁₅H₉ClF₃N₅O₂
Physicochemical Properties
  • Melting Points : Analogs like 3d (mp 181–183°C) and 3b (mp 171–172°C) suggest that fluorinated derivatives exhibit higher melting points than chlorinated ones, likely due to increased polarity . The target’s melting point is expected to exceed 180°C due to its bulky substituents.
  • Molecular Weight : The target’s estimated molecular weight (~530 g/mol) exceeds analogs in (403–437 g/mol) and (383.71 g/mol), reflecting its extended substituents .
  • Solubility : The hydroxyacetyl group in the target may improve aqueous solubility compared to purely aromatic analogs like 3a–3d , which rely on chloro/fluoro groups for lipophilicity .

Table 2: Physicochemical Data

Compound Yield (%) Melting Point (°C) Molecular Weight (g/mol)
Target Compound N/A N/A ~530
3a () 68 133–135 403.1
3d () 71 181–183 421.0
Compound N/A N/A 383.71
Spectroscopic Characterization
  • ¹H NMR : The target’s tetrazole proton is expected near δ 8.12 ppm (similar to 3a–3d ), while the (2R)-hydroxyacetyl group may show a doublet near δ 4.5–5.0 ppm .
  • MS : A molecular ion peak at m/z ~530 ([M+H]⁺) would align with analogs in (m/z 403–437) .
  • IR: A broad O-H stretch (~3200 cm⁻¹) from the hydroxyacetyl group would distinguish it from non-hydroxylated analogs like 3a .

Preparation Methods

Synthesis of Pyrazole Core Intermediate

The pyrazole backbone is constructed through cyclocondensation of hydrazine derivatives with β-keto esters or acrylates. Source outlines the formation of ethyl 1-methyl-1H-pyrazole-4-carboxylate (3a–b ) via reaction of ethoxymethylene acetoacetic ester derivatives (2a–b ) with hydrazine hydrate . Saponification with NaOH yields 1-methyl-1H-pyrazole-4-carboxylic acid (5a–b ), which is converted to acid chloride (6a–b ) using thionyl chloride .

Reaction Conditions

StepReagents/ConditionsYield
CyclocondensationHydrazine hydrate, ethanol, 0–25°C85–92%
Saponification2N NaOH, ethanol, reflux78–85%
Acid chloride formationSOCl₂, reflux, 8 hr90–95%
MethodConditionsYield
MicrowaveToluene, 105°C, 15 min83%
ThermalDMF, NaN₃, NH₄Cl, 72 hr99%

Stereoselective Acylation for (2R)-2-(4-Fluorophenyl)-2-Hydroxyacetyl Group

The (2R)-configured hydroxyacetyl group is introduced via enantioselective acylation. Source details a process using chiral auxiliaries or catalysts to achieve >98% enantiomeric excess (ee). For example, (2R)-2-(4-fluorophenyl)glycolic acid is activated as an acyl chloride and coupled to the pyrazole intermediate in anhydrous THF with triethylamine at −5°C .

Key Parameters

  • Activation : Thionyl chloride or oxalyl chloride .

  • Solvent : THF or dichloromethane .

  • Base : Triethylamine (1.2 eq) .

  • Temperature : −5°C to 25°C .

Final Coupling and Deprotection

The assembly of the final compound involves coupling the acylated pyrazole with the tetrazole-containing benzylamine intermediate. Source describes a nucleophilic displacement reaction between 5-chloro-N-(((S)-oxiran-2-yl)methyl)thiophene-2-carboxamide and a cyclic amidrazone intermediate in isobutanol under reflux . Deprotection of the t-butoxycarbonyl (Boc) group is achieved using HCl in THF, followed by recrystallization from methanol to obtain the final product with 98.57% purity .

Optimized Steps

  • Coupling : Isobutanol, reflux, 10–20 hr .

  • Deprotection : 3N HCl, THF, reflux, 1 hr .

  • Purification : Recrystallization (methanol/water) .

Enantiomeric Resolution

To ensure the (5S) configuration, chiral chromatography or diastereomeric salt formation is employed. Source utilizes (S)-mandelic acid to resolve racemic mixtures, yielding the desired enantiomer with >99% ee .

Resolution Data

Resolving AgentSolventee
(S)-Mandelic acidEthanol99.2%

Industrial-Scale Considerations

Source highlights an aminolysis reaction avoiding alcohol/phenol removal, reducing waste by 40% . Key parameters include:

  • Base : Sodium acetate (1.5 eq) .

  • Solvent : Toluene/water biphasic system .

  • Yield : 92–95% .

Analytical Characterization

Critical data from Source and :

  • Melting Point : 264–265°C .

  • 1H NMR (DMSO-d₆) : δ 2.26 (s, CH₃), 6.86 (s, pyrazole C-H), 7.32–7.62 (m, Ar-H) .

  • HPLC Purity : 98.57% .

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis typically involves multi-step routes, such as condensation of intermediates (e.g., chloro-fluorophenyl derivatives with tetrazole-containing precursors), followed by purification via column chromatography. Critical steps include the introduction of the tetrazole moiety and chiral center formation. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and thin-layer chromatography (TLC) for purity assessment. For example, IR spectroscopy can confirm carbonyl and hydroxyl functional groups, while 1^1H/13^13C NMR resolves stereochemical configurations .

Q. How is the stereochemical integrity of the (5S) and (2R) configurations maintained during synthesis?

Chiral resolution techniques, such as chiral column chromatography or asymmetric catalysis, are used to preserve stereochemistry. Polarimetry or circular dichroism (CD) can validate enantiomeric purity. Computational modeling (e.g., density functional theory) may predict preferred conformations, aiding in reaction condition optimization to minimize racemization .

Q. What solvents and catalysts are optimal for coupling reactions involving the tetrazole group?

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity of the tetrazole nitrogen. Base catalysts (e.g., K2_2CO3_3) facilitate deprotonation, while palladium-based catalysts may assist in cross-coupling steps. Reaction temperatures are often kept below 100°C to prevent tetrazole ring decomposition .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR peak splitting vs. expected singlet) be resolved?

Contradictions may arise from dynamic processes (e.g., rotameric equilibria) or impurities. Variable-temperature NMR can identify rotational barriers, while 2D NMR (e.g., COSY, HSQC) clarifies coupling patterns. Cross-validation with high-resolution MS or X-ray crystallography (using SHELX for refinement) provides definitive structural evidence .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

Molecular docking (AutoDock, Schrödinger Suite) evaluates interactions with receptors like kinases or GPCRs. Pharmacophore modeling identifies critical binding motifs (e.g., tetrazole’s hydrogen-bonding capacity). The PASS program predicts biological activity spectra, prioritizing targets for in vitro validation .

Q. How can Design of Experiments (DoE) optimize reaction yield and minimize byproducts?

DoE systematically tests variables (e.g., temperature, catalyst loading, solvent ratio) using factorial designs. Response surface methodology (RSM) models interactions to identify optimal conditions. For example, flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control, reducing side reactions and improving reproducibility .

Q. What strategies address low solubility in aqueous buffers during bioactivity assays?

Co-solvents (DMSO, cyclodextrins) or pH adjustment enhance solubility. Micellar electrokinetic chromatography (MEKC) or dynamic light scattering (DLS) quantifies aggregation. Prodrug derivatization (e.g., esterification of the carboxamide) may improve bioavailability .

Data Analysis and Troubleshooting

Q. How are chiral impurities detected and quantified in the final product?

Chiral HPLC with UV/Vis or mass detection separates enantiomers. Calibration curves using pure standards enable quantification. For trace impurities (<0.1%), enantioselective GC-MS or capillary electrophoresis provides higher sensitivity .

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

Twinning or weak diffraction (common with flexible side chains) requires data collection at synchrotron facilities. SHELXL refines disordered regions via restraints on bond lengths/angles. Hydrogen-bonding networks are validated using Mercury software .

Q. How do structural modifications (e.g., replacing fluorine with other halogens) affect bioactivity?

Substituent effects are studied via SAR (structure-activity relationship) analysis. Fluorine’s electronegativity enhances binding, while chloro/bromo analogs may alter lipophilicity (logP). Free-Wilson or Hansch analysis quantifies contributions of specific groups to activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.